molecular formula C23H23NO6 B11071482 Ethyl 7-(furan-2-yl)-4-(3-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Ethyl 7-(furan-2-yl)-4-(3-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Cat. No.: B11071482
M. Wt: 409.4 g/mol
InChI Key: ACYJYGQSIPADMS-UHFFFAOYSA-N
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Description

ETHYL 7-(2-FURYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and an octahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-(2-FURYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a methoxyphenyl-substituted ketone, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-(2-FURYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, which may have different chemical and physical properties.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted analogs with different functional groups.

Scientific Research Applications

ETHYL 7-(2-FURYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ETHYL 7-(2-FURYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, while the octahydroquinoline core can interact with specific binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[5-(5-CHLORO-2-METHYLPHENYL)-2-FURYL]METHYLENE}-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • ETHYL 5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2-{[5-(1-PIPERIDINYL)-2-FURYL]METHYLENE}-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

ETHYL 7-(2-FURYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and its octahydroquinoline core This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

ethyl 7-(furan-2-yl)-4-(3-methoxyphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate

InChI

InChI=1S/C23H23NO6/c1-3-29-23(27)21-16(18-8-5-9-30-18)11-17-20(22(21)26)15(12-19(25)24-17)13-6-4-7-14(10-13)28-2/h4-10,15-16,21H,3,11-12H2,1-2H3,(H,24,25)

InChI Key

ACYJYGQSIPADMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC(=CC=C3)OC)C4=CC=CO4

Origin of Product

United States

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